molecular formula C21H19N3O3S B2551574 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide CAS No. 872695-42-6

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2551574
CAS RN: 872695-42-6
M. Wt: 393.46
InChI Key: YZQZQUAKFNPEBG-UHFFFAOYSA-N
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Description

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
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Scientific Research Applications

Inotropic Activity in Cardiotonics

Dihydropyridazinone derivatives, related to 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide, have shown significant inotropic activity in dogs. These compounds, including variants like LY195115, have demonstrated potent oral activity and sustained contractility enhancement, highlighting their potential in cardiotonic applications (Robertson et al., 1986).

Molecular Docking and Antimicrobial Activity

Novel pyridine derivatives, structurally similar to the compound , have been synthesized and shown moderate to good binding energies towards target proteins in molecular docking screenings. These compounds exhibited antimicrobial and antioxidant activities, suggesting their utility in developing new therapeutic agents (Flefel et al., 2018).

Antifolate and Antitumor Agents

Compounds structurally related to 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. These have shown excellent inhibitory effects on human DHFR and significant inhibitory effects on tumor cell growth (Gangjee et al., 2007).

Crystal Structure Analysis

Studies have analyzed the crystal structures of compounds with a core structure similar to the compound . These analyses provide insights into the molecular conformations and intramolecular interactions, which are critical for understanding their biological activities (Subasri et al., 2016).

Blood Glucose Lowering Activity

Benzenesulfonylurea derivatives, which include pyridazinone moieties akin to the compound , have been evaluated for blood glucose lowering activity. Some of these compounds have shown more potent anti-hyperglycemic activity than standard drugs, indicating their potential in diabetes treatment (Bashir et al., 2012).

Future Directions

The compound “2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide” is a novel compound that has garnered a lot of interest in the scientific community. It may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .

properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-13-4-3-5-16(14(13)2)22-20(25)11-28-21-9-7-17(23-24-21)15-6-8-18-19(10-15)27-12-26-18/h3-10H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQZQUAKFNPEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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